3-Bromo-4-cyclopropylmethoxy-benzylamine is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a cyclopropylmethoxy group, and a benzylamine core. Its molecular formula is , and it is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry. The compound is classified under the category of substituted benzylamines, which are notable for their diverse biological activities.
The synthesis of 3-Bromo-4-cyclopropylmethoxy-benzylamine can be achieved through several methods. A common synthetic route involves the following steps:
This method has been documented with yields often exceeding 70% under optimized conditions .
The molecular structure of 3-Bromo-4-cyclopropylmethoxy-benzylamine features:
The InChI representation for this compound is:
The InChI Key is PFIMMVXCGITHMW-UHFFFAOYSA-N, which provides a unique identifier for database searches.
3-Bromo-4-cyclopropylmethoxy-benzylamine can undergo various chemical reactions:
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various acids or bases for hydrolysis .
The mechanism of action for 3-Bromo-4-cyclopropylmethoxy-benzylamine primarily relates to its interactions at the molecular level within biological systems. It has been investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
The proposed mechanism involves binding to specific biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its structure may allow it to inhibit certain enzymes involved in cancer cell proliferation or bacterial growth.
Data from preliminary studies suggest that compounds with similar structures exhibit significant activity against various cancer cell lines and pathogens .
Key physical properties of 3-Bromo-4-cyclopropylmethoxy-benzylamine include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
The compound has several potential applications:
Catalytic amination represents the pivotal step for constructing the benzylamine moiety in 3-Bromo-4-cyclopropylmethoxy-benzylamine. Two principal methodologies dominate this transformation:
Palladium-Catalyzed C-N Coupling: Pd-catalyzed systems using RuPhos-precatalysts (Pre-L3) enable efficient coupling of halogenated intermediates with ammonia surrogates. When applied to 3-bromo-4-(cyclopropylmethoxy)benzaldehyde derivatives, this method achieves yields up to 83% under optimized conditions (THF, 65°C, LiHMDS base). The RuPhos ligand system outperforms BINAP analogues due to enhanced steric accessibility, particularly for sterically congested substrates bearing ortho-cyclopropylmethoxy groups [2].
Copper-Catalyzed Enantioselective Reactions: For chiral benzylamine synthesis, Cu(OTf)₂/(S)-Ph-BOX catalysts facilitate aza-Friedel-Crafts additions between phenols and aldimines. This method demonstrates exceptional functional group tolerance, accommodating bromo and alkoxy substituents while achieving enantioselectivities up to 94% in 1,2-dichloroethane solvent systems. The protocol is particularly valuable for synthesizing sterically demanding benzylamines with ortho-disubstituted arenes [6].
Table 1: Catalyst Systems for Benzylamine Synthesis
Catalyst System | Substrate Class | Yield (%) | Key Conditions | Advantages |
---|---|---|---|---|
Pd/RuPhos (Pre-L3) | 3-Bromo-2-aminopyridine | 83 | THF, 65°C, LiHMDS | Tolerates halogen substituents |
Pd/BrettPhos (Pre-L8) | Branched primary amines | 78 | Dioxane, 90°C | Effective for steric hindrance |
Cu(OTf)₂/(S)-Ph-BOX | Alkyl aldimines + phenols | 53-66 | DCE, rt, 72h | High enantioselectivity (94% ee) |
The cyclopropylmethoxy moiety is installed through nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. Key considerations include:
Cyclopropylmethyl Bromide Synthesis: Cyclopropylmethanol undergoes bromination using PBr₃ or CBr₄/PPh₃ in dichloromethane at 0-25°C, yielding cyclopropylmethyl bromide (70-85% purity). Critical parameters include stoichiometric control (1:1 PBr₃:alcohol ratio) and moisture exclusion to suppress hydrolysis byproducts [7].
Etherification Conditions: Alkylation of 3-bromo-4-hydroxybenzaldehyde derivatives requires anhydrous polar aprotic solvents (DMF, acetonitrile) and bases (K₂CO₃, Cs₂CO₃). Cesium carbonate proves superior for ortho-substituted phenols due to enhanced solubility. Reaction temperatures of 60-80°C balance kinetics against thermal decomposition of the cyclopropyl group, achieving 75-90% yields. Microwave irradiation (100°C, 30 min) significantly accelerates this step [9].
Regioselective bromination precedes etherification to avoid demethylation or ring-opening side reactions:
Directed Ortho-Bromination: 4-Cyclopropylmethoxybenzaldehyde undergoes electrophilic bromination at C3 using dibromantin or phenyltrimethylammonium tribromide (PTT). These reagents provide superior regiocontrol versus molecular bromine, which promotes ipso-substitution on the cyclopropyl group. PTT in tetrahydrofuran at 0°C affords >90% ortho-brominated product without competing ring bromination [10].
Protection-Deprotection Strategies: For substrates containing electron-rich arenes, temporary protection of aldehydes as acetals enables selective bromination. Subsequent deprotection regenerates the aldehyde functionality for reductive amination. This approach minimizes overbromination and preserves the cyclopropylmethoxy integrity [1].
Optimized reaction media critically influence efficiency:
Hydrogenation Solvents: Pd/C-catalyzed reduction of 3-bromo-4-(cyclopropylmethoxy)benzonitrile requires protic solvents (ethanol/water 4:1) to solubilize substrates while suppressing imine byproduct formation. Adding 1 eq. HCl prevents catalyst poisoning by cyanide impurities [1] [3].
Coupling Media: Pd-catalyzed aminations exhibit dramatic solvent dependence. Nonpolar solvents (toluene) completely inhibit reactions, while dioxane enhances yields by 12% versus THF in Pd/RuPhos systems. Copper-catalyzed aza-Friedel-Crafts reactions show 30% higher yields in DCE versus dichloromethane due to improved ligand stability [2] [6].
Table 2: Solvent Effects on Key Reaction Steps
Reaction Step | Optimal Solvent | Suboptimal Solvent | Yield Change (%) | Critical Factor |
---|---|---|---|---|
Reductive Amination | EtOH/H₂O (4:1) | Anhydrous THF | +25 | Protonation of imine intermediates |
Cyclopropylmethylation | Anhydrous DMF | Acetone | +40 | Base solubility |
Pd-Catalyzed C-N Coupling | Dioxane | Toluene | +82 (vs. 0 in tol) | Pd complex stability |
Cu aza-Friedel-Crafts | 1,2-Dichloroethane | CH₂Cl₂ | +30 | Ligand coordination |
Scalable synthesis requires addressing three critical bottlenecks:
Purification Complexity: Intermediates like 3-bromo-4-(cyclopropylmethoxy)benzaldehyde exhibit low crystallinity, necessitating chromatographic purification at multi-gram scales. Silica gel modification with 5% ethyl acetate/hexanes improves separation efficiency but increases production costs by ~20% [1] [9].
Catalyst Poisoning: Residual halides (<50 ppm) from bromination steps deactivate Pd hydrogenation catalysts. Washing organic phases with 5% sodium thiosulfate reduces Pd inhibitor load, extending catalyst lifetime by 3-fold in reductive aminations [1].
Functional Group Incompatibility: The strong base LiHMDS (essential for Pd-catalyzed amination) degrades cyclopropyl groups at >60°C. Implementing slow reagent addition (syringe pump, 12h) while maintaining temperatures at 45-50°C suppresses decomposition, enabling >100g-scale production [2] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0